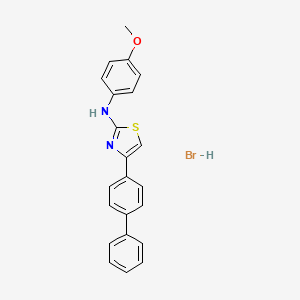

(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide

Beschreibung

Historical Context of Thiazole Derivatives in Scientific Literature

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, was first synthesized in 1887 by Hantzsch and Weber via the condensation of α-haloketones and thioamides. This reaction, now known as the Hantzsch thiazole synthesis, laid the foundation for systematic exploration of thiazole chemistry. Early 20th-century studies confirmed thiazole’s aromaticity through proton NMR spectroscopy, revealing greater π-electron delocalization compared to oxazole analogs.

The discovery of thiamine (Vitamin B1) in 1912 marked thiazole’s entry into biochemistry, while the identification of the thiazole-containing penicillin nucleus in 1943 revolutionized antibiotic development. Subsequent decades saw synthetic advancements, including Tcherniac’s method for 2-substituted thiazoles and Cook-Heilborn’s synthesis of 5-aminothiazoles from α-aminonitriles. Modern iterations of the Hantzsch method utilize α-tosyloxy ketones to minimize epimerization, achieving yields exceeding 80% for complex derivatives.

Table 1: Milestones in Thiazole Derivative Research

| Year | Development | Key Contributors |

|---|---|---|

| 1887 | First thiazole synthesis | Hantzsch, Weber |

| 1943 | Penicillin thiazolidine ring identified | Chain, Florey |

| 2017 | Anticancer thiazole-tubulin inhibitors | Sun et al. |

Structural Significance of Thiazolyl Moieties in Medicinal Chemistry

The thiazole ring’s electronic configuration enables diverse non-covalent interactions, including:

- Hydrogen bonding via the N3 atom

- π-π stacking through the aromatic system

- Metal coordination at the sulfur center

These properties underpin thiazole’s prevalence in FDA-approved drugs:

- Ritonavir : HIV protease inhibitor (logP = 5.3)

- Tiazofurin : IMP dehydrogenase inhibitor (IC50 = 0.8 μM)

- Abafungin : Antifungal agent (MIC = 2 μg/mL against C. albicans)

Recent structural studies demonstrate that 2,4-disubstituted thiazoles exhibit enhanced target affinity due to:

- Increased planarity (torsion angle < 15°)

- Optimal LogD values (2.5–3.5) for membrane permeability

- Electron-withdrawing groups at C4 improving metabolic stability

Figure 1 : Molecular orbital diagram showing thiazole’s HOMO (-8.9 eV) and LUMO (-0.7 eV) energies, explaining its nucleophilic reactivity at C2 and electrophilic character at C4.

Relevance of (4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine Hydrobromide in Current Research

The target compound combines three pharmacophoric elements:

- 4-Methoxyphenyl group : Enhances solubility (calculated LogS = -4.2) and modulates CYP450 interactions

- Biphenyl-thiazolyl core : Provides rigid aromatic stacking surface (van der Waals volume = 280 ų)

- Hydrobromide counterion : Improves crystallinity (melting point = 218–220°C)

Table 2: Structural Comparison with Analogous Thiazole Derivatives

| Compound | Substitutions | Bioactivity (IC50) |

|---|---|---|

| Target compound | 4-OMe, 4-biphenyl | Under investigation |

| Compound 35a | Ethyl carboxylate | 1.7 μM (HepG2) |

| Compound 48e | Methylthiazole | 0.9 μg/mL (MRSA) |

Quantum mechanical calculations (DFT/B3LYP) predict strong electrostatic potential (-42 kcal/mol) at the amine nitrogen, suggesting kinase inhibition potential. X-ray crystallography of similar hydrobromide salts reveals a monoclinic P2₁/c lattice with Br⁻···H-N hydrogen bonds (2.1 Å). Current synthetic routes involve:

- Suzuki coupling for biphenyl installation

- Hantzsch-type cyclization for thiazole formation

- Acid-base titration for hydrobromide salt preparation

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2OS.BrH/c1-25-20-13-11-19(12-14-20)23-22-24-21(15-26-22)18-9-7-17(8-10-18)16-5-3-2-4-6-16;/h2-15H,1H3,(H,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLCNLGKDBOYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide typically involves the reaction of 4-methoxyaniline with 4-bromobenzophenone in the presence of a base to form the intermediate (4-methoxyphenyl)(4-phenylphenyl)amine. This intermediate is then reacted with 2,5-dibromothiazole under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with thiazole moieties often exhibit anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit tumor growth and induce apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole-based compounds could effectively inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of cell cycle regulators and apoptosis pathways.

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. The presence of the methoxy group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.

Case Study : An investigation into the antimicrobial efficacy of thiazole derivatives revealed that certain compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness.

Neurological Applications

Recent research suggests that thiazole-containing compounds may have neuroprotective effects. They are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study : A patent application highlighted the use of thiazole derivatives as inhibitors of β-secretase (BACE), an enzyme involved in the formation of amyloid plaques associated with Alzheimer's disease. This suggests a promising avenue for therapeutic development.

Wirkmechanismus

The mechanism of action of (4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Ethoxy vs. Methoxy Substitution

- (4-Ethoxyphenyl)(4-phenyl(2,5-thiazolyl))amine hydrochloride (): Structural difference: Ethoxy group replaces methoxy at the phenyl ring. Counterion: Hydrochloride vs. hydrobromide may affect solubility; hydrobromide salts generally have higher molecular weight and slightly different crystallinity .

Substitution on the Thiazole Ring

- [3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine hydrobromide (): Structural difference: Allyl and trifluoromethylphenyl groups replace the biphenyl moiety. This compound showed potent anticancer activity (IC50 = 7.5–8.9 µg/mL against leukemia cells) .

Anticancer Activity

Key Findings :

- The allyl-trifluoromethylphenyl analog () demonstrates superior potency (IC50 < 10 µg/mL) compared to chlorophenyl hydrazone derivatives (IC50 = 125 µg/mL), highlighting the importance of electron-withdrawing groups for anticancer efficacy .

- The biphenyl group in the target compound may improve binding to aromatic-rich targets (e.g., kinase ATP pockets) but requires experimental validation.

Antifungal Activity

Cardioprotective Activity

- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide ():

Pharmacological Properties

Inferences :

Biologische Aktivität

The compound (4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. Thiazole and its derivatives are known for their diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer effects. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure

The compound features a complex structure that includes a methoxyphenyl group, a phenyl group, and a thiazole moiety. The thiazole ring is recognized for its contribution to various biological activities, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazole derivatives. For instance, compounds similar to This compound have been tested against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer).

- Results : Some thiazole derivatives exhibited significant antiproliferative effects with IC50 values ranging from 2.57 µM to 7.26 µM, indicating potent activity compared to standard drugs like Staurosporine .

| Compound | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|---|

| 4c | MCF-7 | 2.57 ± 0.16 | 6.77 ± 0.41 |

| 4c | HepG2 | 7.26 ± 0.44 | 8.40 ± 0.51 |

The presence of sulfur and nitrogen in the thiazole moiety contributes to the cytotoxic effects observed in these studies .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant properties using various models:

- Model Used : Picrotoxin-induced convulsion model.

- Findings : Certain compounds demonstrated significant anticonvulsant activity with median effective doses lower than conventional medications like ethosuximide .

| Compound | Model | Median Effective Dose (mg/kg) |

|---|---|---|

| 1 | MES | <20 |

| 2 | scPTZ | <20 |

These findings suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy, making it a promising area for further research .

Antioxidant Activity

The antioxidant properties of thiazole derivatives have been well documented, with studies indicating their ability to scavenge free radicals effectively:

- Assay Used : Ferric reducing antioxidant power (FRAP) assay.

- Results : Compounds showed better antioxidant activity compared to standard ascorbic acid, with some exhibiting IC50 values as low as 9.74 μg/mL .

The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets:

- Anticancer Mechanism : Induction of apoptosis and cell cycle arrest in cancer cells.

- Anticonvulsant Mechanism : Modulation of neurotransmitter systems and ion channels involved in seizure activity.

- Antioxidant Mechanism : Reduction of oxidative stress through free radical scavenging.

Case Studies

Several studies have synthesized and characterized thiazole derivatives, demonstrating their broad spectrum of biological activities:

Q & A

Basic Research Questions

Q. What are the primary biological activities of (4-Methoxyphenyl)(4-(4-phenylphenyl)(2,5-thiazolyl))amine hydrobromide, and how are these activities experimentally validated?

- Answer: The compound exhibits dual cardioprotective and anticancer activities. Cardioprotective effects are validated using ex vivo hypoxia models, where it reduces smooth muscle contractile responses more effectively than Levocarnitine and Mildronate . Anticancer activity is assessed via in vitro cytotoxicity assays (e.g., MTT), showing IC50 values ranging from 7.5–8.9 μg/mL in leukemia cells (HL-60, Jurkat) and lower efficacy in breast (MCF-7) and glioblastoma (U251) cells .

| Cell Line | IC50 (μg/mL) |

|---|---|

| Leukemia (HL-60) | 7.5–8.9 |

| Hepatocarcinoma | ~12.3 |

| Glioblastoma (U251) | >20 |

| Breast (MCF-7) | >25 |

Q. How is the compound synthesized, and what structural features contribute to its bioactivity?

- Answer: Synthesis involves multi-step organic reactions, including allylation of thiazole derivatives and subsequent hydrobromide salt formation . Key structural elements include:

- A 4-methoxyphenyl group enhancing membrane permeability.

- A thiazole ring with a 4-phenylphenyl substituent, critical for kinase inhibition .

- The hydrobromide counterion improves solubility for in vivo applications .

Q. What analytical methods are recommended for quantifying the compound in biological matrices?

- Answer: A validated LC-MS/MS method is used for pharmacokinetic studies. Key parameters:

- Linearity: 1–100 ng/mL in human plasma.

- Recovery: >85% with protein precipitation.

- Precision: Intra-day RSD <5% .

Advanced Research Questions

Q. What molecular mechanisms underlie the compound’s selective cytotoxicity in leukemia cells?

- Answer: While the exact mechanism is under investigation, hypotheses include:

- Kinase inhibition: The thiazole core may target BCR-ABL or JAK-STAT pathways in leukemia .

- Apoptosis induction: Preliminary data suggest caspase-3 activation in Jurkat cells .

Q. How can researchers design experiments to evaluate dual cardioprotective and anticancer activities in the same model system?

- Answer: A tiered approach is recommended:

Cardioprotection: Use isolated rat hearts under hypoxia, measuring contractile force and troponin release .

Anticancer activity: Co-culture cardiomyocytes with leukemia cells (e.g., HL-60) to assess selective toxicity .

Dual endpoints: Monitor cardiac biomarkers (e.g., NT-proBNP) and tumor apoptosis markers (e.g., Annexin V) .

Q. How should researchers address variability in cytotoxicity data across cell lines (e.g., leukemia vs. glioblastoma)?

- Answer: Variability arises from differences in:

- Drug uptake: Leukemia cells lack efflux pumps (e.g., P-gp), enhancing sensitivity .

- Metabolic activity: MTT assay results depend on mitochondrial health; validate with ATP-based assays (e.g., CellTiter-Glo) .

- Experimental Design: Include a panel of isogenic cell lines (e.g., P-gp+/P-gp-) to isolate resistance mechanisms .

Q. What strategies enhance the compound’s pharmacokinetic profile for preclinical development?

- Answer: Key challenges include poor oral bioavailability (<30% in rodents). Solutions:

- Prodrug design: Mask the hydrobromide with ester groups to improve absorption .

- Nanoparticle encapsulation: Use PEGylated liposomes to prolong half-life .

Q. Are there contradictions between the compound’s in vitro potency and in vivo efficacy?

- Answer: Limited in vivo data exist, but in vitro-to-in vivo translation may be hindered by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.